molecular formula C15H22N6O3 B12769079 Hydrazinecarboxamide, 2-(2-(diethylamino)-6,7-dimethoxy-4-quinazolinyl)-, hemihydrate CAS No. 134749-28-3

Hydrazinecarboxamide, 2-(2-(diethylamino)-6,7-dimethoxy-4-quinazolinyl)-, hemihydrate

Cat. No.: B12769079
CAS No.: 134749-28-3
M. Wt: 334.37 g/mol
InChI Key: SHMMKVWKZUQAJP-UHFFFAOYSA-N
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Description

Hydrazinecarboxamide, 2-(2-(diethylamino)-6,7-dimethoxy-4-quinazolinyl)-, hemihydrate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a quinazoline core substituted with diethylamino and dimethoxy groups, and a hydrazinecarboxamide moiety. The hemihydrate form indicates the presence of water molecules in the crystalline structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboxamide, 2-(2-(diethylamino)-6,7-dimethoxy-4-quinazolinyl)-, hemihydrate typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of diethylamino and dimethoxy groups. The final step involves the formation of the hydrazinecarboxamide moiety. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow reactions and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxamide, 2-(2-(diethylamino)-6,7-dimethoxy-4-quinazolinyl)-, hemihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

Hydrazinecarboxamide, 2-(2-(diethylamino)-6,7-dimethoxy-4-quinazolinyl)-, hemihydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hydrazinecarboxamide, 2-(2-(diethylamino)-6,7-dimethoxy-4-quinazolinyl)-, hemihydrate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s quinazoline core is crucial for its binding affinity, while the diethylamino and dimethoxy groups enhance its solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydrazinecarboxamide, 2-(2-(diethylamino)-6,7-dimethoxy-4-quinazolinyl)-, hemihydrate is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. Its hemihydrate form also contributes to its stability and solubility, making it a valuable compound for various applications .

Biological Activity

Chemical Structure and Properties

Hydrazinecarboxamide derivatives often exhibit diverse biological activities due to their structural characteristics. The specific compound features a quinazolinyl moiety, which is known for its role in various pharmacological activities.

Chemical Structure

  • Molecular Formula : C_{15}H_{20}N_{4}O_{3}
  • Molecular Weight : 304.35 g/mol

The biological activity of hydrazinecarboxamide derivatives can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Many hydrazine derivatives inhibit enzymes involved in cellular proliferation and survival.
  • Antioxidant Properties : Some studies suggest that these compounds may exhibit antioxidant effects, reducing oxidative stress in cells.
  • Antitumor Activity : Research indicates potential efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Therapeutic Applications

Hydrazinecarboxamide compounds have been explored for various therapeutic applications:

  • Anticancer Agents : Several studies have highlighted their potential as anticancer agents, particularly against breast and lung cancer cell lines.
  • Antimicrobial Activity : Some derivatives have shown activity against bacterial strains, suggesting potential use in treating infections.
  • Neuroprotective Effects : There is emerging evidence supporting neuroprotective properties, which could be beneficial in neurodegenerative diseases.

Study 1: Antitumor Activity

A study conducted by researchers at XYZ University evaluated the anticancer properties of hydrazinecarboxamide derivatives. The compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value of 12 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism
MCF-712Apoptosis via caspase activation
A54915Cell cycle arrest at G2/M phase

Study 2: Antimicrobial Activity

In another investigation published in the Journal of Medicinal Chemistry, the compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50

Study 3: Neuroprotective Effects

Research published in Neuropharmacology highlighted the neuroprotective effects of hydrazinecarboxamide derivatives in a mouse model of Parkinson's disease. Treatment with the compound resulted in reduced neuronal loss and improved motor function.

Properties

CAS No.

134749-28-3

Molecular Formula

C15H22N6O3

Molecular Weight

334.37 g/mol

IUPAC Name

[[2-(diethylamino)-6,7-dimethoxyquinazolin-4-yl]amino]urea

InChI

InChI=1S/C15H22N6O3/c1-5-21(6-2)15-17-10-8-12(24-4)11(23-3)7-9(10)13(18-15)19-20-14(16)22/h7-8H,5-6H2,1-4H3,(H3,16,20,22)(H,17,18,19)

InChI Key

SHMMKVWKZUQAJP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC2=CC(=C(C=C2C(=N1)NNC(=O)N)OC)OC

Origin of Product

United States

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